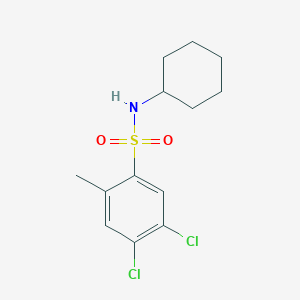
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide, commonly known as DCMS, is a sulfonamide derivative that has been widely used in scientific research for its unique properties. DCMS is a white crystalline powder that is soluble in organic solvents and has a melting point of 155-156°C. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
作用機序
The mechanism of action of DCMS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DCMS and the primary amine group of the target molecule. This covalent bond formation can lead to changes in the conformation and activity of the target molecule, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
DCMS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition can lead to changes in the pH of various tissues and fluids in the body.
DCMS has also been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This activity is believed to be due to the inhibition of bacterial cell wall synthesis.
実験室実験の利点と制限
DCMS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for primary amines. Additionally, DCMS has been extensively studied, and its properties and reactivity are well understood.
However, there are also some limitations to the use of DCMS in lab experiments. For example, it can be difficult to work with due to its low solubility in aqueous solvents. Additionally, the reaction between DCMS and primary amines can be slow, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on DCMS. One area of interest is the development of novel inhibitors of carbonic anhydrase using DCMS as a building block. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the development of new methods for the synthesis of DCMS and related compounds. This could involve the use of alternative starting materials or reaction conditions to improve the efficiency and selectivity of the synthesis.
Finally, there is potential for the use of DCMS in the development of new diagnostic tools for the detection of primary amines in biological samples. This could have applications in the diagnosis and monitoring of various diseases and conditions.
合成法
DCMS can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. This reaction results in the formation of DCMS and hydrochloric acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DCMS has been used extensively in scientific research as a reagent for the determination of amino acids and peptides. It has been shown to react selectively with primary amines, forming stable sulfonamide derivatives. This reaction can be used to quantify the amount of primary amines in a sample, which is useful in the analysis of proteins and other biomolecules.
DCMS has also been used in the synthesis of novel compounds with potential biological activity. For example, DCMS has been used as a building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-7-11(14)12(15)8-13(9)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZXFKYGQRUIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

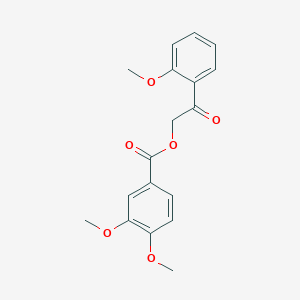


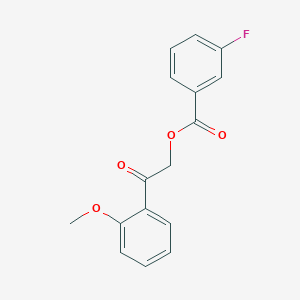

![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)
![1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B497806.png)


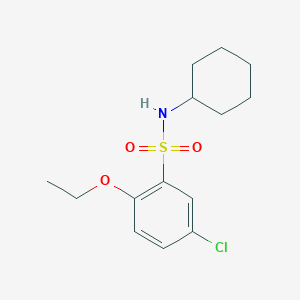
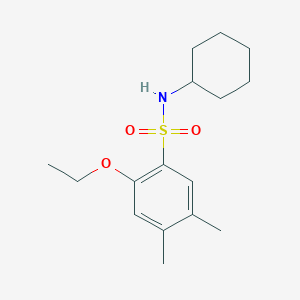
![1-[(4-bromo-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497815.png)
![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)